![molecular formula C21H21N3OS B2538215 11-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one CAS No. 2326509-46-8](/img/structure/B2538215.png)
11-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
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Description
Molecular Structure Analysis
The molecular structure of 11-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one reveals a fused tricyclic system. The presence of the thiazole moiety and the phenyl group contributes to its overall stability and reactivity. High-resolution techniques such as NMR spectroscopy and X-ray crystallography have been instrumental in elucidating its precise structure .
Chemical Reactions Analysis
This compound participates in various chemical reactions, including nucleophilic substitutions, oxidation, and reduction processes. Its reactivity depends on the functional groups attached to the tricyclic core. Researchers have explored its behavior under different conditions, shedding light on its potential applications .
Physical And Chemical Properties Analysis
Mechanism of Action
While the exact mechanism of action remains an active area of research, preliminary studies suggest that 11-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one interacts with specific cellular targets. It may modulate enzymatic pathways, receptor binding, or gene expression. Further investigations are needed to unravel its precise mode of action .
Safety and Hazards
properties
IUPAC Name |
11-[(2-phenyl-1,3-thiazol-4-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c25-20-8-4-7-19-17-9-15(11-24(19)20)10-23(12-17)13-18-14-26-21(22-18)16-5-2-1-3-6-16/h1-8,14-15,17H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAALZEHTMUPMMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)CC4=CSC(=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one |
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